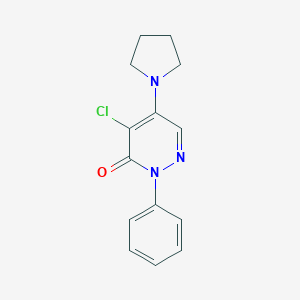![molecular formula C20H24N2 B274407 3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
3-[(Biphenyl-4-ylmethyl)amino]quinuclidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Biphenyl-4-ylmethyl)amino]quinuclidine, also known as Bicuculline, is a competitive antagonist of the GABAA receptor. It is a bicyclic compound that is commonly used in scientific research to study the mechanisms of action of GABAA receptors.
作用机制
3-[(Biphenyl-4-ylmethyl)amino]quinuclidine binds to the GABAA receptor site and prevents the binding of GABA. This results in the inhibition of chloride ion influx into the neuron, which leads to the depolarization of the neuron and increased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, leading to seizures and convulsions. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and mood.
实验室实验的优点和局限性
3-[(Biphenyl-4-ylmethyl)amino]quinuclidine is a useful tool for studying the mechanisms of action of GABAA receptors. It allows researchers to selectively inhibit the receptor and study the resulting effects on neuronal activity and behavior. However, it is important to note that this compound has limitations in terms of its specificity and selectivity. It can also have toxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of future directions for the use of 3-[(Biphenyl-4-ylmethyl)amino]quinuclidine in scientific research. One area of interest is the study of the effects of GABAA receptor inhibition on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more specific and selective GABAA receptor antagonists for use in research and potential therapeutic applications. Additionally, the use of this compound in combination with other drugs and therapies may provide new insights into the mechanisms of action of GABAA receptors and their role in neurological disorders.
科学研究应用
3-[(Biphenyl-4-ylmethyl)amino]quinuclidine is commonly used in scientific research to study the mechanisms of action of GABAA receptors. It is a competitive antagonist that binds to the receptor site and prevents the binding of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This allows researchers to study the effects of inhibiting GABAA receptors on neuronal activity and behavior.
属性
分子式 |
C20H24N2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
N-[(4-phenylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C20H24N2/c1-2-4-17(5-3-1)18-8-6-16(7-9-18)14-21-20-15-22-12-10-19(20)11-13-22/h1-9,19-21H,10-15H2 |
InChI 键 |
QDOXHTUVVNVSEI-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)






![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)